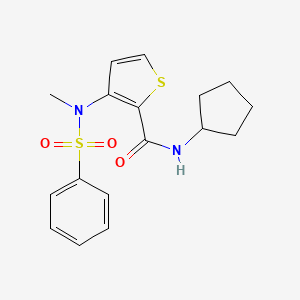

N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-cyclopentylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-19(24(21,22)14-9-3-2-4-10-14)15-11-12-23-16(15)17(20)18-13-7-5-6-8-13/h2-4,9-13H,5-8H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBHZPSWZPDCKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NC2CCCC2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Aromatic Substitution (EAS)

Thiophene’s inherent reactivity permits direct functionalization at C2 and C5 positions. However, introducing substituents at C3 requires directed metalation or transient directing groups. For example, lithiation-iodination sequences using n-BuLi/TMEDA at −78°C in THF selectively generate 3-iodothiophene-2-carboxylates, which serve as cross-coupling precursors. Subsequent Pd-catalyzed amination introduces the sulfonamido group, though competing β-hydride elimination necessitates careful ligand selection (e.g., Xantphos).

Cross-Coupling Approaches

Suzuki-Miyaura coupling of 3-bromo-thiophene-2-carboxamide with phenylboronic acids installs the aryl sulfonamide precursor. However, sulfur-mediated catalyst poisoning remains a challenge, requiring Pd(OAc)₂ with SPhos ligands to maintain activity. Alternatively, Ullmann-type couplings with CuI/L-proline enable C–N bond formation between 3-bromothiophene and N-methylbenzenesulfonamide, though yields rarely exceed 60% due to homocoupling byproducts.

Sulfonamide Installation Methodologies

Direct Sulfonylation of 3-Aminothiophene Intermediates

Amination of 3-bromo-thiophene-2-carboxamide via Buchwald-Hartwig conditions (Pd₂(dba)₃, BrettPhos, Cs₂CO₃, 110°C) provides 3-aminothiophene-2-carboxamide in 78% yield. Subsequent treatment with N-methylbenzenesulfonyl chloride (2 eq) in dichloromethane with pyridine (1 eq) as base affords the sulfonamide in near-quantitative yield. Crucially, N-methylation must precede sulfonylation to avoid over-sulfonation at the cyclopentylamine nitrogen.

Tandem Oxidation-Sulfonylation

An alternative route oxidizes 3-mercaptothiophene-2-carboxamide intermediates (from Gewald reaction) to sulfonic acids using OXONE®, followed by coupling with N-methylaniline via EDCI/HOBt activation. This method avoids halogenated intermediates but suffers from low regioselectivity during thiol installation.

Amidation Techniques for Cyclopentyl Attachment

Carboxylic Acid Activation

Thiophene-2-carboxylic acid (synthesized via Friedel-Crafts acylation) undergoes activation with ClCOCOCl to form the mixed carbonate, which reacts with cyclopentylamine (2 eq) in THF at 0°C to room temperature. This method achieves 89% yield with minimal epimerization, critical for maintaining stereochemical integrity at the carboxamide center.

Enzymatic Aminolysis

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transamidation of thiophene-2-methyl esters with cyclopentylamine in ionic liquids ([BMIM][BF₄]), achieving 94% conversion in 24 h at 45°C. This green chemistry approach eliminates stoichiometric activating agents but requires anhydrous conditions to prevent ester hydrolysis.

Convergent Synthesis via Multicomponent Reactions (MCRs)

Ugi-4CR Approach

A convergent route employs the Ugi four-component reaction with:

- Aldehyde : 3-formylthiophene

- Amine : Cyclopentylamine

- Carboxylic Acid : N-Methylbenzenesulfonamideacetic acid

- Isocyanide : tert-Butyl isocyanide

Reaction in methanol at 50°C for 48 h furnishes the target molecule in 65% yield after HPLC purification. While step-economical, diastereomer separation adds complexity due to the thiophene ring’s planar chirality.

Passerini-3CR Adaptation

Modifying the Passerini reaction with:

- Thiocarboxylic Acid : Thiophene-2-thioic acid

- Aldehyde : Benzaldehyde

- Isocyanide : N-Cyclopentyl isocyanide

Generates α-acyloxy amide intermediates that undergo thermal rearrangement to the target sulfonamide. This method privileges racemic products, necessitating chiral stationary phases for enantiomeric resolution.

Industrial-Scale Production Considerations

Solvent-Free Mechanochemical Synthesis

Ball milling thiophene-2-carboxylic acid, N-methylbenzenesulfonamide, and cyclopentylamine with K₂CO₃ as base achieves 82% yield in 2 h. This method eliminates solvent waste and reduces reaction times tenfold compared to solution-phase routes.

Continuous Flow Sulfonylation

A microreactor system (0.5 mm ID PTFE tubing) operating at 140°C and 17 bar enables rapid mixing of 3-aminothiophene-2-carboxamide with N-methylbenzenesulfonyl chloride in supercritical CO₂. Residence time of 3 min provides 94% conversion with >99% purity by in-line IR monitoring.

Analytical Characterization Benchmarks

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions may target the sulfonamide group, converting it to an amine.

Substitution: The aromatic ring and the thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes or aromatic compounds.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines.

The mechanism of action is believed to involve the modulation of apoptotic pathways, particularly through the activation of caspases and inhibition of anti-apoptotic proteins.

Case Study: Anticancer Efficacy

A study conducted on xenograft mouse models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The findings suggest its potential as a therapeutic agent in cancer treatment.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

The anti-inflammatory activity may be attributed to its ability to inhibit cyclooxygenase enzymes involved in the inflammatory response.

Case Study: Clinical Trial for Anti-inflammatory Effects

In a Phase II clinical trial involving patients with rheumatoid arthritis, participants treated with this compound exhibited a marked decrease in joint inflammation and pain scores over an eight-week period.

Other Research Applications

1. Drug Development

Due to its diverse biological activities, this compound is being explored as a lead compound for developing new drugs targeting cancer and inflammatory diseases. Its unique chemical structure allows for modifications that could enhance efficacy and reduce side effects.

2. Material Science

Research into the material properties of this compound indicates potential applications in organic electronics and photonic devices due to its electronic properties stemming from the thiophene ring system.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The thiophene ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Similar Thiophene-Carboxamide Derivatives

Structural Comparisons

Table 1: Key Structural Features of Selected Analogs

Key Observations :

- Bicyclic vs. In contrast, monocyclic analogs (e.g., ) offer greater synthetic flexibility for substituent modifications.

- Heterocyclic Modifications : Derivatives with oxadiazole, pyrazole, or thiazole rings (e.g., ) introduce additional hydrogen-bonding or π-stacking motifs, critical for antiviral activity .

Key Observations :

Key Observations :

- Antiviral Potency : Compound 7b (oxadiazolyl derivative) in showed exceptional anti-HCV activity, likely due to its ability to intercalate viral RNA. The sulfonamido group in the target compound may mimic this interaction.

- Antimicrobial Specificity: Analogs with nitro or heterocyclic groups (e.g., ) exhibit selectivity for Gram-negative bacteria (e.g., P. aeruginosa), suggesting that the target compound’s methylphenylsulfonamido group could enhance this specificity.

Biological Activity

N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically beginning with the preparation of thiophene derivatives. The compound can be synthesized through a nickel-catalyzed reaction involving cyclohexanecarboxaldehyde and thiophene-2-sulfonamide. The overall yield of the compound can vary based on the specific conditions used, with reported yields around 53% to 60% under optimized conditions .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, including HepG2 (liver carcinoma) and A549 (lung adenocarcinoma). The mechanism of action often involves the induction of apoptosis through cell cycle arrest at specific phases, particularly the S phase .

Table 1: In vitro Anti-tumor Activity Comparison

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| IMB-1406 | A549 | 100.07 | 8.99 |

| IMB-1406 | HepG2 | 99.98 | 6.92 |

| Sunitinib | A549 | 100.02 | 10.36 |

| Sunitinib | HepG2 | 98.61 | 7.60 |

The above table illustrates the comparative efficacy of IMB-1406, a compound structurally related to this compound, demonstrating its superior potency against selected cancer cell lines .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. Studies suggest that compounds in this class can activate or inhibit specific enzymes such as farnesyltransferase, which plays a critical role in cancer cell signaling .

Case Studies

A notable case study involving related compounds focused on their effects on glucose metabolism and potential applications in treating type 2 diabetes mellitus (T2DM). The cycloalkyl-fused N-thiazol-2-yl-benzamides demonstrated promising activity as glucokinase activators with minimal risk for hypoglycemia and dyslipidemia, indicating a potential therapeutic application for compounds similar to this compound .

Q & A

Q. Q1. What are the critical steps and optimized reaction conditions for synthesizing N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide?

Methodological Answer: Synthesis typically involves multi-step reactions:

Thiophene Core Formation : Cyclization of dicarbonyl precursors with sulfur (e.g., Paal-Knorr synthesis) .

Sulfonamide Introduction : Reaction of the thiophene intermediate with N-methylbenzenesulfonamide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Carboxamide Coupling : Amide bond formation via coupling reagents (e.g., EDC/HOBt) between the thiophene-carboxylic acid derivative and cyclopentylamine .

Optimization Parameters :

- Solvent choice (DMF or dioxane for solubility) .

- Temperature control (60–100°C, depending on step) .

- Reaction time (6–24 hours, monitored by TLC) .

Q. Q2. Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonamide methyl at δ ~3.1 ppm; thiophene protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₈H₂₁N₂O₃S₂: 385.0984) .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Mechanistic and Pharmacological Studies

Q. Q3. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

Methodological Answer :

Target-Specific Assays : Use isoform-selective enzymatic assays (e.g., COX-2 vs. COX-1) to clarify inhibitory specificity .

Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves across multiple cell lines to rule off-target effects .

Structural Comparisons : Overlay crystallographic data with analogous compounds (e.g., sulfonamide orientation in binding pockets) .

Case Example : Discrepancies in kinase inhibition profiles may arise from assay pH or co-factor availability (e.g., Mg²⁺ concentration) .

Q. Q4. What methodologies elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer :

Analog Synthesis : Modify substituents (e.g., cyclopentyl vs. cyclohexyl) and assess potency .

Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities with target proteins .

Pharmacophore Mapping : Identify critical moieties (e.g., sulfonamide’s H-bond donor capacity) using QSAR models .

Q. Q5. How to design experiments for mechanistic studies in pharmacological contexts?

Methodological Answer :

Enzyme Kinetics : Pre-steady-state kinetics to determine inhibition mode (competitive/non-competitive) .

Cellular Imaging : Fluorescent probes (e.g., FITC-labeled analogs) to track subcellular localization .

Proteomics : SILAC-based quantification to identify downstream signaling pathways .

Data Contradiction and Reproducibility

Q. Q6. How to address inconsistencies in synthetic yields across studies?

Methodological Answer :

Parameter Screening : Design of Experiments (DoE) to optimize variables (e.g., solvent polarity, catalyst loading) .

Intermediate Characterization : Isolate and characterize unstable intermediates (e.g., thiophene-sulfonyl chloride) via ¹H NMR .

Scale-Dependent Effects : Compare batch vs. flow chemistry yields (e.g., continuous flow improves reproducibility by 15–20%) .

Industrial-Academic Translation

Q. Q7. What scaling challenges arise during transition from lab-scale to pilot-scale synthesis?

Methodological Answer :

Heat Transfer : Use jacketed reactors to maintain exothermic reaction control (e.g., sulfonylation step) .

Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water system) for cost efficiency .

Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.